3,3-difluorospiro[3.3]heptane-1-carboxylic acid
Description
3,3-Difluorospiro[3.3]heptane-1-carboxylic acid is a spirocyclic carboxylic acid characterized by a unique bicyclic framework with two fluorine atoms at the 3,3-positions. The spiro[3.3]heptane core confers rigidity and three-dimensionality, while the fluorine substituents enhance electronic and steric properties, influencing solubility, metabolic stability, and bioactivity. This compound is of interest in medicinal chemistry as a bioisostere for flat aromatic or aliphatic carboxylic acids, offering improved pharmacokinetic profiles .
Properties
CAS No. |
2680529-49-9 |
|---|---|
Molecular Formula |
C8H10F2O2 |
Molecular Weight |
176.16 g/mol |
IUPAC Name |
3,3-difluorospiro[3.3]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)4-5(6(11)12)7(8)2-1-3-7/h5H,1-4H2,(H,11,12) |
InChI Key |
PVKLJRSDZMFZDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CC2(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane (3)
The synthesis of 3 begins with diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (4 ), a known compound accessible via alkylation of diisopropyl malonate with 1,3-dibromo-2,2-dimethoxypropane. Deoxofluorination of 4 using Morph-DAST (2.15 kg, 12.3 mol) in dichloromethane at 0°C to room temperature over 48 hours yields diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate (5 ) in 65% yield (872 g). Subsequent reduction of 5 with lithium aluminum hydride (LiAlH₄) produces diol 6 (94% yield), which undergoes Appel bromination with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to furnish 3 in 64% yield (600 g per batch).
Table 1: Synthesis of Key Precursor 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane (3 )
| Step | Reaction | Reagents/Conditions | Yield | Scale |
|---|---|---|---|---|
| 1 | Deoxofluorination of 4 | Morph-DAST, CH₂Cl₂, 0°C → rt, 48 h | 65% | 1.24 kg → 872 g |
| 2 | Reduction of 5 | LiAlH₄, THF, 0°C → reflux | 94% | 872 g → 819 g |
| 3 | Bromination of 6 | CBr₄, PPh₃, CH₂Cl₂, 0°C → rt | 64% | 819 g → 524 g |
Spiroannulation via Double Alkylation
The spiro[3.3]heptane core is assembled through a double alkylation reaction between 3 and active methylene compounds. For this compound, ethyl cyanoacetate serves as the nucleophile due to its ability to introduce a nitrile group that can later be hydrolyzed to a carboxylic acid.
Alkylation with Ethyl Cyanoacetate
A suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in dimethylformamide (DMF) is treated with ethyl cyanoacetate at 0°C, followed by dropwise addition of 3 . The reaction mixture is heated to 120°C for 12 hours, yielding ethyl 3,3-difluorospiro[3.3]heptane-1-cyanoacetate (8 ) in 68% yield (221 g).
Table 2: Alkylation Conditions for Spirocycle Formation
| Parameter | Value |
|---|---|
| Base | NaH (1.2 equiv) |
| Solvent | DMF |
| Temperature | 120°C |
| Reaction Time | 12 hours |
| Yield | 68% |
Functional Group Transformations
Hydrolysis of Nitrile to Carboxylic Acid
The nitrile group in 8 is hydrolyzed to a carboxylic acid via a two-step process:
-
Acidic Hydrolysis : Treatment with concentrated hydrochloric acid (HCl) at reflux converts the nitrile to an intermediate amide.
-
Basic Hydrolysis : Subsequent reaction with aqueous sodium hydroxide (NaOH) yields this compound (27 ) in 95% yield (18.6 g).
Table 3: Hydrolysis of Ethyl 3,3-Difluorospiro[3.3]heptane-1-cyanoacetate (8 )
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | HCl (conc.), reflux, 6 h | Spirocyclic amide intermediate | 90% |
| 2 | NaOH (aq.), reflux, 4 h | 27 | 95% |
Optimization and Scalability
The synthetic route demonstrates exceptional scalability, with multigram quantities of intermediates prepared in single batches:
-
3 : 524 g per batch
-
8 : 221 g (68% yield)
-
27 : 18.6 g (95% yield)
Critical factors for reproducibility include:
-
Temperature Control : Strict maintenance of 0°C during deoxofluorination and alkylation steps prevents side reactions.
-
Solvent Purity : Anhydrous DMF and CH₂Cl₂ are essential to avoid hydrolysis of intermediates.
-
Workup Procedures : Careful neutralization and extraction minimize product loss during isolation.
Comparative Analysis of Alternative Routes
While the above method is the most efficient, alternative pathways have been explored:
Chemical Reactions Analysis
Types of Reactions
3,3-difluorospiro[3.3]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic structure.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
Synthetic Applications
Reactivity and Transformations
- Ring Opening Reactions : The spiro structure allows for ring-opening reactions, leading to the formation of linear or branched hydrocarbons. This property can be exploited in synthetic pathways to create complex organic molecules .
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form various functional groups like ketones or alcohols using oxidizing agents such as potassium permanganate or hydrogen peroxide. Conversely, reduction reactions can yield saturated hydrocarbons using agents like lithium aluminum hydride .
Table 1: Summary of Chemical Transformations
| Reaction Type | Example Reagents | Product Type |
|---|---|---|
| Ring Opening | N/A | Linear/branched hydrocarbons |
| Oxidation | KMnO4, H2O2 | Ketones, Alcohols |
| Reduction | LiAlH4, NaBH4 | Saturated Hydrocarbons |
| Substitution | Halogenation (Br2, Cl2) | Halogenated Compounds |
Pharmaceutical Applications
Potential Drug Development
The unique fluorinated structure of this compound can enhance the pharmacokinetic properties of drug candidates. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive in drug design .
Case Study: Antiviral Agents
Research has indicated that spiro compounds can serve as scaffolds for developing antiviral agents. The incorporation of the difluorinated moiety may enhance binding affinity to viral targets due to increased hydrophobic interactions .
Material Science Applications
Polymer Chemistry
The compound's unique structure allows it to be used as a building block in the synthesis of novel polymers with specific properties such as increased thermal stability and mechanical strength. Its ability to participate in various polymerization reactions makes it a valuable component in material science .
Table 2: Applications in Material Science
| Application Area | Description |
|---|---|
| Polymer Synthesis | Used as a monomer for creating high-performance polymers |
| Coatings | Enhances durability and resistance in coatings |
| Composite Materials | Improves mechanical properties of composites |
Analytical Chemistry
Use in Chromatography
Due to its distinct chemical properties, this compound can be utilized as a reference standard in chromatographic analyses. Its unique retention behavior can aid in the identification and quantification of similar compounds in complex mixtures .
Mechanism of Action
The mechanism of action of 3,3-difluorospiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure and the presence of fluorine atoms contribute to its unique reactivity and binding properties. These interactions can affect various biochemical pathways, making it a valuable compound for studying molecular mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 3,3-difluorospiro[3.3]heptane-1-carboxylic acid with structurally related spirocyclic and bicyclic carboxylic acids:
Key Research Findings
Spiro vs. Bicyclic Frameworks : Spiro[3.3]heptane systems provide greater conformational restriction than bicyclo[2.2.1]heptanes, improving binding selectivity .
Comparative Toxicity : Fluorinated spiro derivatives (e.g., ) show lower cytotoxicity compared to halogenated aromatic carboxylic acids, as seen in ’s trifluoromethylphenyl analogs .
Biological Activity
3,3-Difluorospiro[3.3]heptane-1-carboxylic acid (CAS No. 2680529-49-9) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. As a spirocyclic compound, it serves as a conformationally restricted isostere for various bioactive molecules. This article discusses its biological activity, synthesis, and potential applications in drug design.
- Molecular Formula : CHFO
- Molecular Weight : 176.16 g/mol
- Structure : The compound features a spiro structure that enhances its pharmacological profile by improving metabolic stability while modulating lipophilicity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of its analogs and derivatives:
-
Inhibition of Hedgehog Signaling Pathway :
- In studies involving cell-based assays, the compound demonstrated micromolar inhibition of the Hedgehog signaling pathway, which is crucial in cancer biology. The IC values were reported as follows:
- Metabolic Stability :
Synthesis and Case Studies
The synthesis of this compound has been achieved through various methodologies, typically involving convergent synthetic strategies that allow for multigram-scale production:
- A common precursor is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, which can be transformed into the target compound through a series of reactions .
Table 1: Synthesis Overview
| Step | Reaction Type | Yield (%) | Notes |
|---|---|---|---|
| 1 | Deoxofluorination | 65% | Key step for obtaining cyclobutane derivative |
| 2 | Alkylation | 94% | High yield for alcohol precursor |
| 3 | Appel Reaction | 64% | Final step yielding the target compound |
Applications in Drug Design
The unique properties of this compound make it a promising candidate for drug design:
- Bioisosteric Replacement : Its ability to replace phenyl rings in existing drugs can lead to improved solubility and reduced toxicity while maintaining efficacy .
- Diverse Functionalization : The compound can be further modified to create derivatives with enhanced biological activities or targeted therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
